
(1-异丁基-1H-吡唑-3-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanol: is a heterocyclic compound with the molecular formula C8H14N2O . It is characterized by a pyrazole ring substituted with an isobutyl group and a hydroxymethyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
科学研究应用
Chemistry: [1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based ligands and catalysts .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives exhibit various biological activities, including antibacterial, anti-inflammatory, and anticancer properties .
Medicine: The compound and its derivatives are explored for their therapeutic potential. They are studied for their ability to interact with specific biological targets, making them candidates for drug development .
Industry: In the industrial sector, [1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanol is used in the synthesis of agrochemicals and specialty chemicals. Its unique structure allows for the creation of compounds with specific properties .
作用机制
Target of Action
Pyrazole-bearing compounds, a category to which this compound belongs, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds , it can be inferred that the compound may affect the biochemical pathways related to these diseases.
Pharmacokinetics
The compound has a molecular weight of 15421, a topological polar surface area of 38, and a XLogP3 of 06 . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol .
Industrial Production Methods: Industrial production methods for [1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanol are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability .
化学反应分析
Types of Reactions: [1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The isobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
- Oxidation of the hydroxymethyl group yields carboxylic acids or aldehydes.
- Reduction of the pyrazole ring can produce dihydropyrazoles.
- Substitution reactions yield various derivatives depending on the nucleophile used .
相似化合物的比较
(1H-Pyrazol-3-yl)methanol: Lacks the isobutyl group, resulting in different chemical properties and reactivity.
(1-Isobutyl-1H-pyrazol-5-yl)methanol: Similar structure but with the hydroxymethyl group at a different position, affecting its reactivity and biological activity.
Uniqueness: [1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanol is unique due to the presence of both the isobutyl and hydroxymethyl groups on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
[1-(2-methylpropyl)pyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7(2)5-10-4-3-8(6-11)9-10/h3-4,7,11H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPILJYIXPPYKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823829-50-0 |
Source


|
| Record name | [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


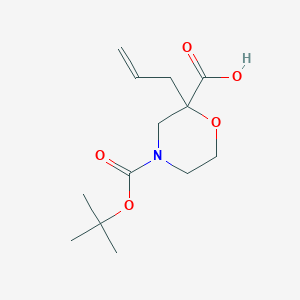
![3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline](/img/structure/B2363789.png)
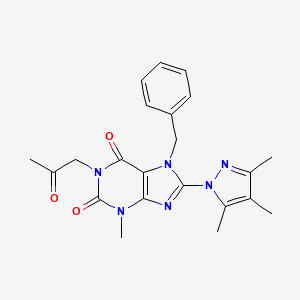
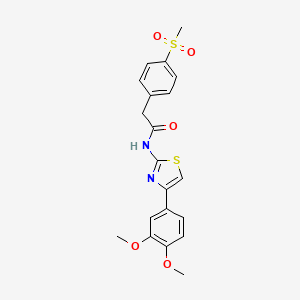

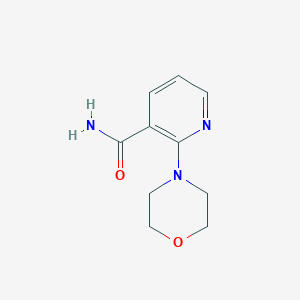
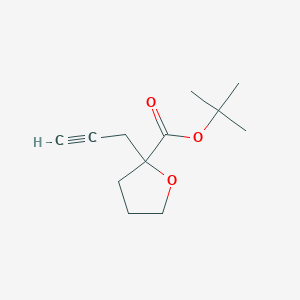
![(E)-N-[(2-Cyclopropyloxolan-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2363798.png)
![3-(2-Bromophenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2363799.png)
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]FURAN-3-CARBOXAMIDE](/img/structure/B2363801.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide](/img/structure/B2363802.png)
![3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2363803.png)
